molecular formula C15H14ClFN4O2 B2541959 N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903712-40-2

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2541959
CAS RN: 1903712-40-2
M. Wt: 336.75
InChI Key: HRMUAUVRZNRBQD-UHFFFAOYSA-N
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Description

The compound "N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with morpholino and pyrimidine moieties, which are common in the synthesis of bioactive molecules with potential pharmacological applications. These compounds are often synthesized for their potential use in treating various diseases, including cancer, as indicated by their cytotoxicity against cancer cell lines .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines was performed using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . These methods highlight the versatility and efficiency of modern synthetic techniques in creating complex molecules with potential therapeutic effects.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR, FT-IR, and MS. For example, the crystal structure of a related compound was determined and confirmed to be consistent with the molecular structure optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is frequently dominated by hydrogen bonds, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as carboxamide and morpholino suggests that these compounds could participate in various chemical reactions, including further functionalization or interaction with biological targets. The molecular docking performed in one study indicates that these compounds can bind to specific proteins, which is essential for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly reported in the provided papers. However, the crystallographic data provided for some compounds, including cell dimensions and space groups, give insight into the solid-state properties of these molecules . These properties are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound involved in various synthetic pathways and structure-activity relationship studies, aimed at enhancing the oral bioavailability of pharmaceuticals. Its synthesis involves the modification of pyrimidine derivatives, exploring the effects of substitutions on the pyrimidine ring to modulate biological activity. For example, the introduction of fluorine in specific positions has been shown to retain activity, while the carboxamide group's position is critical for maintaining biological efficacy (Palanki et al., 2000).

Biological Activity and Pharmacological Potential

The compound and its derivatives have been extensively studied for their pharmacological activities, including larvicidal activity against third instar larvae, indicating potential applications in pest control. Certain derivatives exhibit significant activity, suggesting the importance of specific substituents attached to the benzyl ring (Gorle et al., 2016). Additionally, novel compounds synthesized from related structures have demonstrated anti-inflammatory and analgesic properties, showing promise as therapeutic agents in treating pain and inflammation (Abu‐Hashem et al., 2020).

Antitumor Activity

Derivatives of N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide have shown potential in cancer research, with specific compounds inhibiting the proliferation of cancer cell lines. This suggests a promising avenue for developing new anticancer drugs (Hao et al., 2017).

Antimicrobial Properties

Research has also indicated the compound's derivatives to possess antimicrobial properties, highlighting their potential as novel agents in combating bacterial and fungal infections. This includes significant activity against strains known for biofilm formation, suggesting applications in treating infections resistant to conventional treatments (Limban et al., 2011).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUAUVRZNRBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

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